molecular formula C15H6F6N4OS B8144490 AMPA receptor modulator-2

AMPA receptor modulator-2

Cat. No.: B8144490
M. Wt: 404.3 g/mol
InChI Key: BPZAQDCXSKBMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPA receptor modulator-2 is a compound that acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that mediate fast synaptic transmission in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors enhance the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain, without directly activating the receptor themselves .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMPA receptor modulator-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of 1,2,4-benzothiadiazine-1,1-dioxide as a scaffold . The reaction conditions often include the use of reagents such as phosphorus pentoxide, sodium hydroxide, and various organic solvents like methanol, ethanol, and dichloromethane .

Industrial Production Methods: Industrial production of AMPA receptor modulators often involves high-throughput screening and optimization of synthetic routes to ensure high yield and purity. Techniques such as automated synthesis and purification, as well as the use of advanced analytical methods like high-performance liquid chromatography (HPLC), are commonly employed .

Chemical Reactions Analysis

Types of Reactions: AMPA receptor modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological profiles. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name

6-[2,5-bis(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F6N4OS/c16-14(17,18)10-4-3-8-11(24-10)25(12(22-8)15(19,20)21)6-1-2-7-9(5-6)27-13(26)23-7/h1-5H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZAQDCXSKBMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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